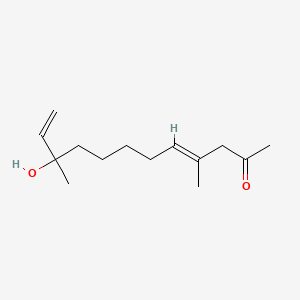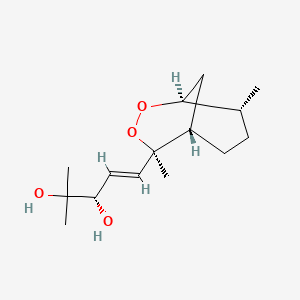![molecular formula C20H15NO2 B1236536 (4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one CAS No. 68766-79-0](/img/structure/B1236536.png)
(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cinnamylidene-2-(2-phenylethenyl)-5-oxazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- (4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one has been involved in studies related to the synthesis of various oxazolone derivatives. For instance, Cativiela et al. (1985) described the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones, highlighting different synthetic routes and comparing results by diazomethane insertion and condensation procedures (Cativiela, Villegas, & Meléndez, 1985).
Functionalization of Polymers
- Summers et al. (1996) reported the novel syntheses of aromatic carboxyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole. This study demonstrated the potential of oxazole derivatives in creating functional polymers with specific characteristics (Summers & Quirk, 1996).
Spectral Properties
- Research by Palcut (2009) focused on the spectral properties of novel 1,3-oxazol-5(4H)-ones, including (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones. This study examined the influence of various substituents on the spectral properties, which is crucial for understanding the photophysical behavior of these compounds (Palcut, 2009).
Optical and Nonlinear Optical Properties
- Murthy et al. (2010) synthesized 4-substituted benzylidene-2-phenyl oxazol-5-ones and studied their nonlinear optical properties using Z-scan techniques. This indicates the potential application of these compounds in photonics and electronics (Murthy et al., 2010).
Propiedades
Número CAS |
68766-79-0 |
|---|---|
Nombre del producto |
(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15NO2/c22-20-18(13-7-12-16-8-3-1-4-9-16)21-19(23-20)15-14-17-10-5-2-6-11-17/h1-15H/b12-7+,15-14+,18-13- |
Clave InChI |
CQLPNSSOUAVJOB-DWVGNRLYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Otros números CAS |
68766-79-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[11C]Phno](/img/structure/B1236458.png)

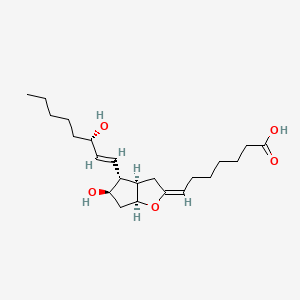
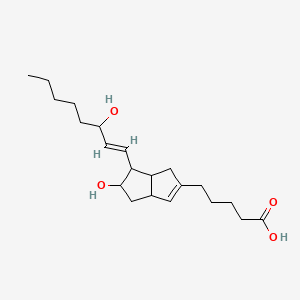
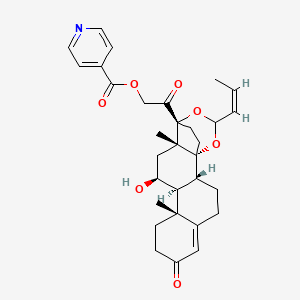
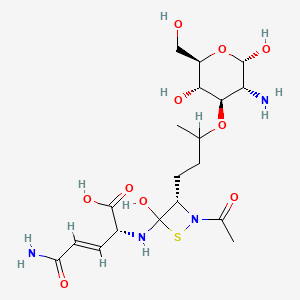

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)

